Phenyl 2-(ethylsulfanyl)-1H-benzimidazole-1-carboxylate
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Overview
Description
Phenyl 2-(ethylsulfanyl)-1H-benzimidazole-1-carboxylate is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry due to their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(ethylsulfanyl)-1H-benzimidazole-1-carboxylate typically involves the reaction of 2-mercaptoaniline with ethyl chloroformate, followed by cyclization with phenyl isocyanate. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(ethylsulfanyl)-1H-benzimidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzimidazoles or alkylated derivatives.
Scientific Research Applications
Phenyl 2-(ethylsulfanyl)-1H-benzimidazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl 2-(ethylsulfanyl)-1H-benzimidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Phenyl 2-(ethylsulfanyl)-1H-benzimidazole-1-carboxylate can be compared with other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Known for its antimicrobial properties.
2-Methylbenzimidazole: Used in the synthesis of pharmaceuticals.
2-(Trifluoromethyl)benzimidazole: Studied for its potential as an anticancer agent.
The uniqueness of this compound lies in its ethylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C16H14N2O2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
phenyl 2-ethylsulfanylbenzimidazole-1-carboxylate |
InChI |
InChI=1S/C16H14N2O2S/c1-2-21-15-17-13-10-6-7-11-14(13)18(15)16(19)20-12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
RPBVJCLGQZERQH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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